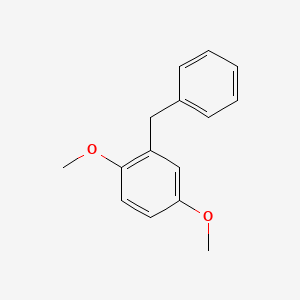
Benzene, 1,4-dimethoxy-2-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-dimethoxy-2-(phenylmethyl)- is an organic compound with the molecular formula C15H16O2. It is a derivative of benzene, where two methoxy groups and a phenylmethyl group are substituted at the 1, 4, and 2 positions, respectively. This compound is known for its aromatic properties and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethoxy-2-(phenylmethyl)- typically involves the alkylation of 1,4-dimethoxybenzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring. Common reactions include nitration, sulfonation, and halogenation.
Oxidation: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Nitration: Formation of nitro-substituted derivatives.
Halogenation: Formation of chloro- or bromo-substituted derivatives.
Oxidation: Formation of quinones or other oxidized products.
Aplicaciones Científicas De Investigación
Benzene, 1,4-dimethoxy-2-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, fragrances, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of Benzene, 1,4-dimethoxy-2-(phenylmethyl)- involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The aromatic ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,4-dimethoxy-: Similar structure but lacks the phenylmethyl group.
Benzene, 1,2-dimethoxy-4-(phenylmethyl)-: Similar structure with different substitution pattern.
Benzene, 1,4-dimethoxy-2-methyl-: Similar structure with a methyl group instead of a phenylmethyl group.
Uniqueness
Benzene, 1,4-dimethoxy-2-(phenylmethyl)- is unique due to the presence of both methoxy and phenylmethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
43037-60-1 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
2-benzyl-1,4-dimethoxybenzene |
InChI |
InChI=1S/C15H16O2/c1-16-14-8-9-15(17-2)13(11-14)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Clave InChI |
SSDKWZABDIDDMO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


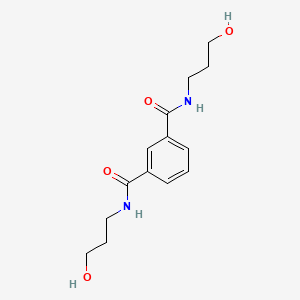
![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)
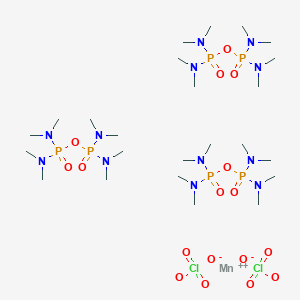

![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)
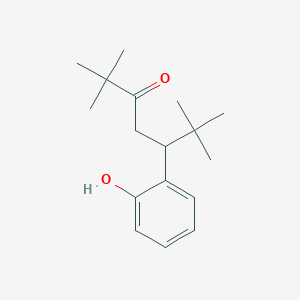
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)

![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
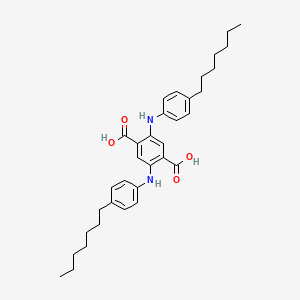
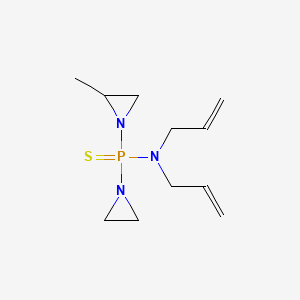
![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)
-lambda~5~-phosphane](/img/structure/B14659595.png)

